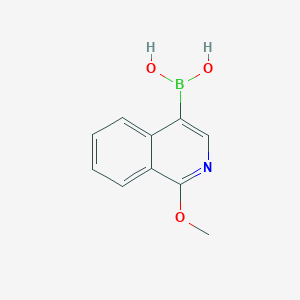

Ácido 1-metoxiisoquinolina-4-borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxyisoquinoline-4-boronic acid is an organoboron compound with the molecular formula C10H10BNO3. It is a derivative of isoquinoline, featuring a boronic acid functional group at the 4-position and a methoxy group at the 1-position.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Methoxyisoquinoline-4-boronic acid, as a boronic acid derivative, exhibits significant potential in medicinal chemistry. Boronic acids are known for their ability to interact with diols and other Lewis bases, which is instrumental in drug design and development.

1. Anticancer Activity

Boronic acids have been widely studied for their anticancer properties. The introduction of the boronic acid moiety into bioactive molecules can enhance their selectivity and pharmacokinetic profiles. For instance, compounds like bortezomib, which contain boron, have been successfully used in treating multiple myeloma . Research indicates that modifications similar to those seen with 1-methoxyisoquinoline-4-boronic acid could lead to the development of new anticancer agents.

2. Enzyme Inhibition

The compound may serve as a potent inhibitor of proteasomes and other enzymes involved in cancer progression. This is particularly relevant given the role of proteasome inhibitors in cancer therapy. Studies have shown that boronic acids can effectively bind to the active sites of enzymes, thereby inhibiting their activity .

Sensing Applications

Boronic acids are increasingly utilized in sensing technologies due to their ability to form reversible complexes with diols. This property can be harnessed for the detection of various biomolecules.

1. Biosensors

1-Methoxyisoquinoline-4-boronic acid can be employed in the development of biosensors for glucose detection. The interaction between the boronic acid group and glucose facilitates the creation of sensitive detection systems . Such sensors can be crucial for diabetes management and monitoring.

2. Environmental Sensing

The compound's ability to interact with anions such as fluoride or cyanide also opens avenues for environmental sensing applications. Boronic acids can be incorporated into sensing platforms that detect harmful substances in water or soil samples .

Material Science Applications

In material science, 1-methoxyisoquinoline-4-boronic acid is being explored for its potential in creating novel polymers and materials.

1. Polymer Synthesis

Boronic acids are valuable building blocks for synthesizing polymers with specific functionalities. The incorporation of 1-methoxyisoquinoline-4-boronic acid into polymer matrices can enhance properties such as mechanical strength and thermal stability . Research into boronic acid-containing polymers has shown promise in drug delivery systems, where controlled release is critical.

2. Smart Materials

The unique properties of boron-containing compounds allow for the development of smart materials that respond to environmental stimuli. These materials can have applications ranging from drug delivery systems to responsive coatings .

Case Studies

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-Methoxyisoquinoline-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the isoquinoline moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the products of these reactions, which incorporate the isoquinoline moiety from 1-Methoxyisoquinoline-4-boronic acid, could potentially interact with various biochemical pathways.

Result of Action

The molecular and cellular effects of 1-Methoxyisoquinoline-4-boronic acid are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound serves as a building block for the synthesis of more complex molecules . The properties of these resulting molecules, including their potential biological activity, would be determined by their specific structure and the nature of the other components incorporated during the coupling reaction .

Action Environment

The action, efficacy, and stability of 1-Methoxyisoquinoline-4-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinoline-4-boronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of 1-methoxyisoquinoline-4-boronic acid often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for efficient synthesis with high throughput and excellent yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxyisoquinoline-4-boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted isoquinoline derivatives.

Comparación Con Compuestos Similares

Phenylboronic Acid: Similar in reactivity but lacks the isoquinoline structure.

4-Methoxyphenylboronic Acid: Similar functional groups but different aromatic core.

Isoquinoline-4-boronic Acid: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness: 1-Methoxyisoquinoline-4-boronic acid is unique due to its combination of the isoquinoline core and boronic acid functionality, which imparts distinct reactivity and potential for diverse applications in synthesis and research .

Actividad Biológica

1-Methoxyisoquinoline-4-boronic acid (MIQBA) is an organoboron compound that has attracted attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of MIQBA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Methoxyisoquinoline-4-boronic acid is characterized by the presence of a boronic acid functional group attached to an isoquinoline moiety. This structural configuration allows MIQBA to interact with various biological targets, including enzymes and receptors, through reversible covalent bonding with hydroxyl groups in biomolecules.

The biological activity of MIQBA can be attributed to several mechanisms:

- Enzyme Inhibition : MIQBA exhibits inhibitory effects on various enzymes, particularly proteases. Its ability to form stable complexes with diols and polyols enhances its potential as an enzyme inhibitor .

- Anticancer Activity : Research indicates that MIQBA may possess anticancer properties by inducing apoptosis in cancer cells. This is facilitated through its interactions with specific molecular targets involved in cell survival pathways .

- Antibacterial Properties : MIQBA has shown effectiveness against certain bacterial strains, suggesting potential applications in treating bacterial infections .

Biological Activities

The following table summarizes the key biological activities associated with 1-Methoxyisoquinoline-4-boronic acid:

Study 1: Anticancer Effects

A study evaluated the cytotoxic effects of MIQBA on various cancer cell lines, revealing significant inhibition of cell proliferation in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 18.76 µg/mL, indicating a potent anticancer activity compared to healthy cell lines .

Study 2: Antibacterial Activity

In another investigation, MIQBA demonstrated antibacterial activity against E. coli at concentrations as low as 6.50 mg/mL. This finding supports its potential use as a therapeutic agent against bacterial infections .

Study 3: Enzyme Inhibition

Research highlighted MIQBA's ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in neurodegenerative diseases. The compound showed an IC50 of 115.63 µg/mL for acetylcholinesterase, indicating moderate inhibitory activity .

Propiedades

IUPAC Name |

(1-methoxyisoquinolin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOQECPSWCRGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C2=CC=CC=C12)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.